molecular formula C22H25N3O4S B2430211 3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251677-83-4

3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2430211
CAS No.: 1251677-83-4
M. Wt: 427.52
InChI Key: KFFFPMRSOZEBSJ-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by the cyclization of an appropriate sulfonamide with a suitable amine under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable nucleophile.

    Attachment of the Azepanylcarbonyl Group: The azepanylcarbonyl group can be attached through an amide bond formation reaction, typically using an azepane derivative and a carboxylic acid derivative under coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: The compound can affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione: shares structural similarities with other benzothiadiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For example, the presence of the azepanylcarbonyl group may enhance its binding affinity to certain molecular targets, while the methoxybenzyl group can influence its solubility and bioavailability.

Properties

IUPAC Name

azepan-1-yl-[1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-29-18-10-8-9-17(15-18)16-25-19-11-4-5-12-20(19)30(27,28)21(23-25)22(26)24-13-6-2-3-7-14-24/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFFPMRSOZEBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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